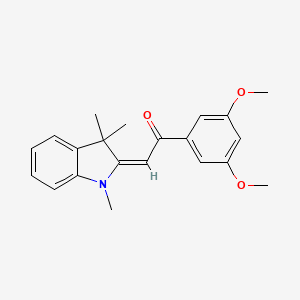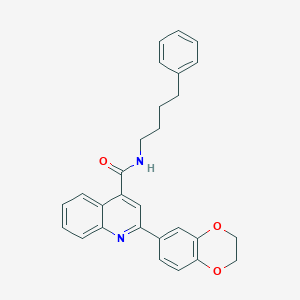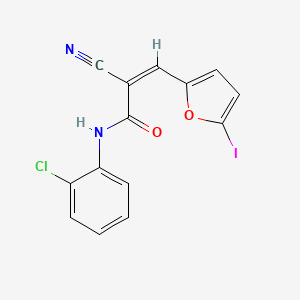![molecular formula C22H18F3NO3 B4721956 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4721956.png)
4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide
描述
4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TAK-659 belongs to the class of kinase inhibitors and has been found to exhibit promising results in preclinical studies.
作用机制
4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide inhibits the activity of several kinases by binding to the ATP-binding site of these enzymes. By inhibiting the activity of these kinases, 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide disrupts various signaling pathways that are involved in the pathogenesis of diseases. In cancer, 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been found to induce apoptosis and inhibit cell proliferation by targeting BTK and FLT3. In autoimmune disorders, 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to suppress the activity of ITK, leading to a reduction in cytokine production and immune cell activation.
Biochemical and Physiological Effects:
4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been found to exhibit potent inhibitory activity against several kinases, leading to a reduction in the activity of various signaling pathways involved in disease pathogenesis. In preclinical studies, 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has also been found to reduce cytokine production and immune cell activation in autoimmune disorders. However, the exact biochemical and physiological effects of 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide on different diseases are still being investigated.
实验室实验的优点和局限性
4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has also been found to have synergistic effects when used in combination with other drugs, making it a promising candidate for combination therapy. However, 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has some limitations, including its potential off-target effects, which may lead to toxicity and adverse effects.
未来方向
The potential therapeutic applications of 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide are still being investigated, and several future directions have been identified. One direction is to investigate the efficacy of 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide in combination with other drugs for the treatment of various diseases. Another direction is to investigate the potential use of 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide in precision medicine, where the drug can be tailored to specific patient populations based on their genetic and molecular characteristics. Additionally, further studies are needed to investigate the long-term safety and efficacy of 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide in clinical trials.
科学研究应用
4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been found to exhibit potent inhibitory activity against several kinases, including BTK, FLT3, and ITK, which are known to play a critical role in the pathogenesis of these diseases. 4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has also been shown to have synergistic effects when used in combination with other drugs, making it a promising candidate for combination therapy.
属性
IUPAC Name |
4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO3/c23-22(24,25)17-5-4-6-18(15-17)26-21(27)16-9-11-20(12-10-16)29-14-13-28-19-7-2-1-3-8-19/h1-12,15H,13-14H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQCSVQTRMFXOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-nitrobenzenesulfonate](/img/structure/B4721873.png)
![4-[3-(1,3-benzodioxol-5-yl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4721881.png)

![1-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4721901.png)
![methyl 3-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4721904.png)
![5-phenyl-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4721906.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4721913.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B4721920.png)
![N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4721931.png)
![7-chloro-8-methyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4721943.png)
![1-(3-methylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4721950.png)

![N-(3-methyl-2-pyridinyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4721970.png)
